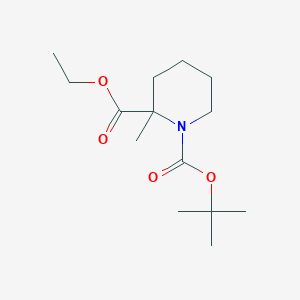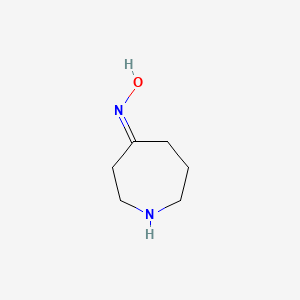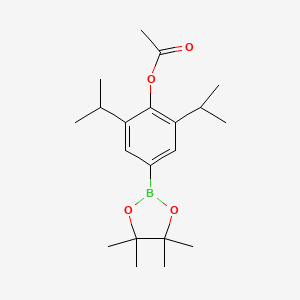
Methyl 2-oxo-4-phenylcyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-4-phenylcyclopentanecarboxylate, or MOPC, is a cyclopentenecarboxylic acid derivative and a potential pharmaceutical intermediate. It is a white crystalline solid that is soluble in water, ethanol, and methanol. MOPC has attracted considerable attention in recent years due to its potential applications in the fields of medicinal chemistry, drug discovery, and materials science.
Wirkmechanismus
The mechanism of action of MOPC is not fully understood. However, it is believed that MOPC acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses. By inhibiting the action of AChE, MOPC may be able to increase the levels of acetylcholine in the body, which could potentially have therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOPC are not fully understood. However, studies in animals have shown that MOPC has the potential to increase the levels of acetylcholine in the body, which could potentially have therapeutic applications. In addition, MOPC has been found to have antioxidant and anti-inflammatory effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using MOPC in laboratory experiments are its low cost, ease of synthesis, and potential applications in the fields of medicinal chemistry, drug discovery, and materials science. The main limitation of using MOPC in laboratory experiments is its lack of specificity, which can lead to the synthesis of compounds with unknown properties.
Zukünftige Richtungen
The potential applications of MOPC are vast and varied. Possible future directions include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in materials science. In addition, further research into the synthesis of novel compounds based on MOPC could lead to the development of new drugs with improved efficacy and safety. Finally, further research into the biochemical and physiological effects of MOPC could lead to the development of new treatments for a variety of diseases and conditions.
Synthesemethoden
MOPC can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl iodide in the presence of a base such as potassium carbonate or sodium carbonate. Other methods of synthesis include the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl chloride in the presence of a base, the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl bromide in the presence of a base, and the reaction of 2-oxo-4-phenylcyclopentanecarboxylic acid with methyl sulfate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MOPC has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MOPC has been used to synthesize a variety of novel compounds, including small molecule inhibitors of the enzyme acetylcholinesterase (AChE). In drug discovery, MOPC has been used to synthesize novel compounds with potential therapeutic applications. In materials science, MOPC has been used to synthesize polymers and other materials with potential applications in the field of nanotechnology.
Eigenschaften
IUPAC Name |
methyl 2-oxo-4-phenylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-7-10(8-12(11)14)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZDGOORWBBDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-phenylcyclopentanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

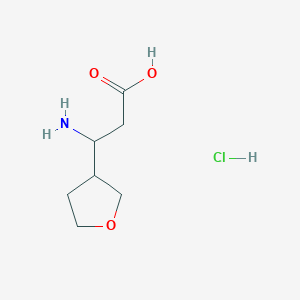
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)


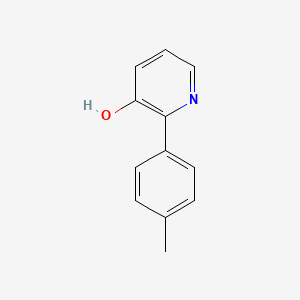
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
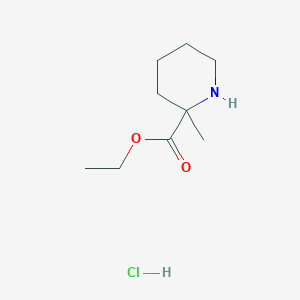
![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

